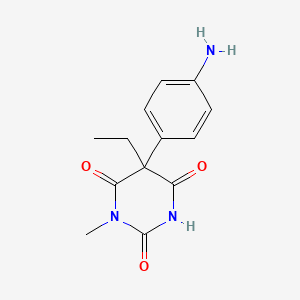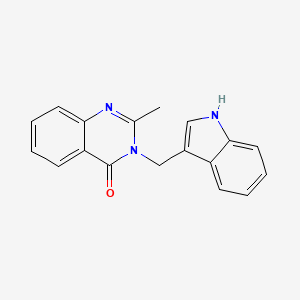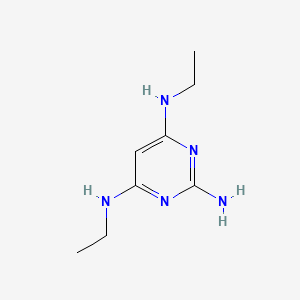
N4,N6-Diethyl-pyrimidine-2,4,6-triyltriamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N4,N6-Diethyl-pyrimidine-2,4,6-triyltriamine is a chemical compound with the molecular formula C8H15N5. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of three amino groups attached to the pyrimidine ring, with two of these amino groups being substituted with ethyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N4,N6-Diethyl-pyrimidine-2,4,6-triyltriamine typically involves the reaction of pyrimidine derivatives with ethylamine under controlled conditions. One common method includes the use of a pyrimidine-2,4,6-triamine precursor, which is then reacted with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution of hydrogen atoms with ethyl groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the ethylation process while minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions
N4,N6-Diethyl-pyrimidine-2,4,6-triyltriamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: this compound amines.
Substitution: Various N-substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
N4,N6-Diethyl-pyrimidine-2,4,6-triyltriamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with nucleic acids.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N4,N6-Diethyl-pyrimidine-2,4,6-triyltriamine involves its interaction with biological macromolecules such as DNA and proteins. The compound can intercalate into DNA strands, disrupting the normal function of the genetic material. This interaction can lead to the inhibition of DNA replication and transcription, ultimately affecting cell proliferation and survival. The molecular targets include enzymes involved in DNA synthesis and repair pathways.
Comparación Con Compuestos Similares
Similar Compounds
- N4,N6-Dimethyl-pyrimidine-2,4,6-triyltriamine
- N4,N6-Dipropyl-pyrimidine-2,4,6-triyltriamine
- N4,N6-Dibutyl-pyrimidine-2,4,6-triyltriamine
Uniqueness
N4,N6-Diethyl-pyrimidine-2,4,6-triyltriamine is unique due to its specific ethyl substitutions, which confer distinct chemical and biological properties. Compared to its dimethyl and dipropyl analogs, the diethyl derivative exhibits different solubility, reactivity, and biological activity profiles. These differences make it a valuable compound for targeted research and applications.
Propiedades
Fórmula molecular |
C8H15N5 |
|---|---|
Peso molecular |
181.24 g/mol |
Nombre IUPAC |
4-N,6-N-diethylpyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C8H15N5/c1-3-10-6-5-7(11-4-2)13-8(9)12-6/h5H,3-4H2,1-2H3,(H4,9,10,11,12,13) |
Clave InChI |
AFVIMYBWYYJUHW-UHFFFAOYSA-N |
SMILES canónico |
CCNC1=CC(=NC(=N1)N)NCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9,10-Anthracenedione, 1,4-bis[(3-hydroxypropyl)amino]-](/img/structure/B13784372.png)
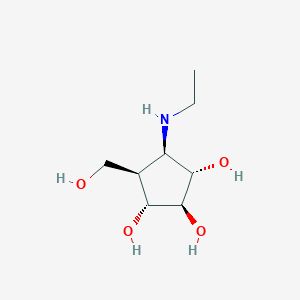
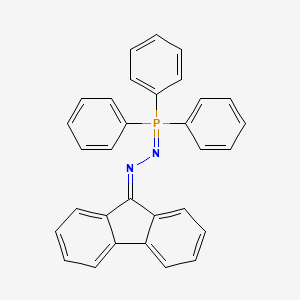
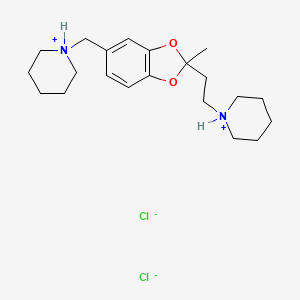
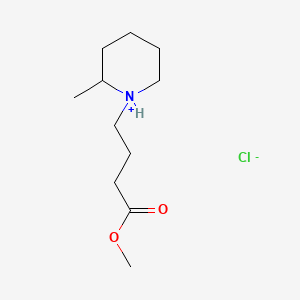
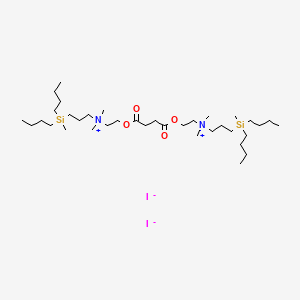
![2-Methyl-2-[(2-methylpropan-2-yl)oxy]propane;3-phenylmethoxy-8-azabicyclo[3.2.1]octane-8-carboxylic acid](/img/structure/B13784410.png)
![5-Bromo-spiro[indan-2,2'-(1,3-oxathiane)]](/img/structure/B13784411.png)
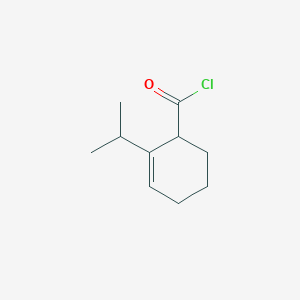

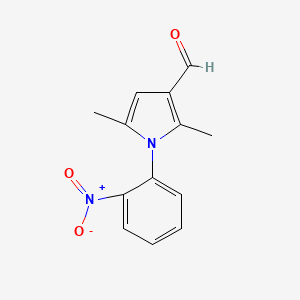
![(4AS,7aS)-methyl 1-((tert-butyldimethylsilyl)oxy)-7-hydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B13784426.png)
